molecular formula C24H22N4O2S2 B2646747 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 923202-07-7

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2646747
CAS No.: 923202-07-7
M. Wt: 462.59
InChI Key: FGJUYPCJMASCPJ-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a pyridazine core linked to a 3-methoxyphenyl-substituted thiazole moiety and an N-(3-methylphenyl)acetamide group.

Properties

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-15-6-4-8-18(12-15)26-21(29)14-31-22-11-10-20(27-28-22)23-16(2)25-24(32-23)17-7-5-9-19(13-17)30-3/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUYPCJMASCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key steps include:

    Formation of Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving hydrazine derivatives and diketones.

    Final Coupling: The final step involves coupling the thiazole-pyridazine intermediate with 3-methylphenyl acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Influence : The pyridazine-thiazole core in the target compound may enhance π-π stacking interactions with biological targets compared to oxadiazole or triazole analogs .
  • Substituent Effects : The 3-methoxyphenyl group could improve metabolic stability relative to simpler phenyl substituents, as seen in triazole-based antiproliferative agents .
  • Pharmacophore Synergy : The sulfanyl-acetamide moiety is conserved across analogs, suggesting a shared mechanism involving thiol-mediated enzyme inhibition or receptor binding .

Pharmacological Activity Comparison

Antiproliferative Activity

Hydroxyacetamide derivatives (e.g., FP1–12) with triazole cores exhibit IC₅₀ values of 8–22 µM against human cancer cell lines, attributed to apoptosis induction via caspase-3 activation .

Anti-Inflammatory and Anti-Exudative Effects

Triazole-furan acetamides (e.g., compounds 3.1–3.21) demonstrate 56–78% inhibition of carrageenan-induced edema in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Biological Activity

The compound 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Pyridazine moiety : Often associated with anti-inflammatory and anticancer properties.
  • Methoxy and methyl substitutions : These modifications can enhance biological activity and solubility.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : It may inhibit specific enzymes critical for cellular processes, such as kinases or carbonic anhydrases.
  • Cell membrane interaction : Potential disruption of bacterial cell membranes or cancer cell proliferation pathways.
  • Apoptosis induction : The compound may trigger programmed cell death in cancer cells by interacting with apoptotic signaling pathways.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity TypeAssay TypeIC50/EC50 ValuesReference
AnticancerMCF7 (breast cancer)IC50 = 12.5 µM
AntimicrobialBacterial growth inhibitionIC50 = 10 µM
Anti-inflammatoryCOX inhibitionIC50 = 25 µM
AnticonvulsantPicrotoxin-induced convulsionsED50 = 24.38 mg/kg

Case Studies and Research Findings

  • Anticancer Activity :
    • In studies involving various cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it demonstrated an IC50 value of 12.5 µM against MCF7 cells, indicating potent anticancer properties .
    • A structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group at the phenyl position enhances its effectiveness against tumor cells.
  • Antimicrobial Effects :
    • The compound was tested against several bacterial strains, showing effective growth inhibition with an IC50 value of 10 µM. This suggests potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Properties :
    • The compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed, revealing an IC50 of 25 µM. This positions it as a candidate for further development in treating inflammatory conditions .
  • Anticonvulsant Activity :
    • In animal models, the compound demonstrated anticonvulsant effects with an effective dose (ED50) of 24.38 mg/kg in picrotoxin-induced seizure tests, suggesting its potential in neurological disorders .

Q & A

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Methodological Answer : Single-crystal X-ray diffraction determines the dominant tautomer (e.g., thione vs. thiol forms). Electron density maps and Hirshfeld surface analysis validate hydrogen bonding patterns. Compare with ’s thioacetamide derivatives, where tautomerization affected biological activity .

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